3-(((Difluoromethyl)sulfonyl)methyl)azetidine hcl
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Overview
Description
3-(((Difluoromethyl)sulfonyl)methyl)azetidine hcl, also known as Compound A, is a synthetic molecule . It has a CAS Number of 2445791-16-0 and a molecular weight of 207.63 .
Synthesis Analysis
The synthetic chemistry of azetidines is an important yet undeveloped research area . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis
The IUPAC name of this compound is 3-(((difluoromethyl)sulfonyl)azetidine hydrochloride . The InChI code is 1S/C4H7F2NO2S.ClH/c5-4(6)10(8,9)3-1-7-2-3;/h3-4,7H,1-2H2;1H .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They have been used in various synthetic transformations leading towards the synthesis of functionally decorated heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is in powder form . It has a molecular weight of 207.63 . The storage temperature is 4°C .Scientific Research Applications
- Application : 3,3-Difluoroazetidine hydrochloride serves as a precursor for rhodamine dyes. Researchers can finely tune the fluorescent wavelengths of these dyes for bioimaging applications. The compound’s ability to modify the HOMO-LUMO energy gap makes it promising for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
- Application : Scientists use 3,3-difluoroazetidine hydrochloride to synthesize triazolyl polycyclic energetic materials. These materials find applications in combustion processes, where stability and density improvements are crucial .
- Application : Due to its tunable HOMO-LUMO energy gap, this compound can be incorporated into semiconductors and solar cells. Its unique properties make it an interesting candidate for enhancing device performance .
- Application : Researchers have used similar compounds to fine-tune fluorophores for live-cell and in vivo imaging. The ability to adjust fluorescent properties is valuable in biological research .
- Application : Although not directly studied for PET imaging, related pyridine analogs have been investigated as potential PET imaging agents. Further exploration of 3,3-difluoroazetidine derivatives could yield promising results .
- Application : Researchers have synthesized ultrabright xanthenes using click chemistry. Incorporating 3,3-difluoroazetidine derivatives into such bioimaging probes could enhance their performance .
Bioimaging and Fluorescent Dyes
Energetic Materials
Semiconductors and Solar Cells
Fluorophore Fine-Tuning
Positron Emission Tomography (PET) Imaging Agents
Click-Chemistry-Based Bioimaging
Safety and Hazards
properties
IUPAC Name |
3-(difluoromethylsulfonylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)3-4-1-8-2-4;/h4-5,8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQVCJUXTJYMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethylsulfonylmethyl)azetidine;hydrochloride |
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